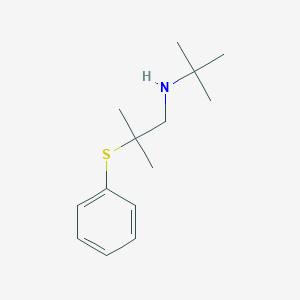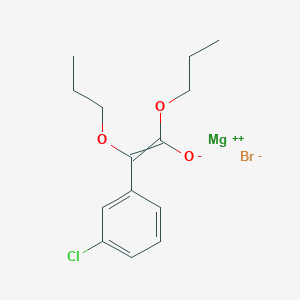
1-Dodecylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecylquinolin-1-ium iodide is a quaternary ammonium compound derived from quinoline. It is characterized by the presence of a dodecyl group attached to the nitrogen atom of the quinoline ring, with an iodide ion as the counterion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecylquinolin-1-ium iodide can be synthesized through the quaternization of quinoline with dodecyl iodide. The reaction typically involves heating quinoline with dodecyl iodide in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows: [ \text{Quinoline} + \text{Dodecyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ion exchange reactions can be carried out using aqueous solutions of the desired anion salts.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: 1-Dodecylquinolin-1-ium chloride or bromide.
Scientific Research Applications
1-Dodecylquinolin-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of 1-dodecylquinolin-1-ium iodide is primarily attributed to its surfactant properties. The dodecyl group interacts with hydrophobic regions of molecules, while the quinoline ring and iodide ion interact with hydrophilic regions. This amphiphilic nature allows the compound to disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound can facilitate the transport of ions and molecules across biological membranes.
Comparison with Similar Compounds
1-Dodecylpyridinium iodide: Similar structure but with a pyridine ring instead of quinoline.
1-Dodecylisoquinolinium iodide: Contains an isoquinoline ring.
1-Dodecylbenzylammonium iodide: Features a benzyl group instead of a quinoline ring.
Uniqueness: 1-Dodecylquinolin-1-ium iodide is unique due to the presence of the quinoline ring, which imparts specific chemical reactivity and biological activity. The quinoline ring can participate in additional chemical reactions, such as electrophilic substitution, which is not possible with simpler ammonium compounds.
Properties
CAS No. |
61925-83-5 |
|---|---|
Molecular Formula |
C21H32IN |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
1-dodecylquinolin-1-ium;iodide |
InChI |
InChI=1S/C21H32N.HI/c1-2-3-4-5-6-7-8-9-10-13-18-22-19-14-16-20-15-11-12-17-21(20)22;/h11-12,14-17,19H,2-10,13,18H2,1H3;1H/q+1;/p-1 |
InChI Key |
LJELQDOTFKISJY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(2-carbamoylphenyl)sulfanyl]benzoate](/img/structure/B14553399.png)
![Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone](/img/structure/B14553411.png)


![N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-leucine](/img/structure/B14553426.png)
![[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14553427.png)
![4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one](/img/structure/B14553428.png)
![3-Methyl-5-[2-(morpholin-4-yl)acetamido]-1,2-thiazole-4-carboxylic acid](/img/structure/B14553436.png)




![(2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14553466.png)
